REACTION_CXSMILES
|
Br[CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[CH3:8][C:9](=[N:11][OH:12])[CH3:10]>>[CH3:8][C:9](=[N:11][O:12][CH2:2][C:3]([OH:5])=[O:4])[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
239 g
|
Type
|
reactant
|
Smiles
|
CC(C)=NO
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
Hexane (250 ml) was added to the residue
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=NOCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |